molecular formula C14H15N3O2 B563857 3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate CAS No. 1216852-93-5

3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate

Cat. No.: B563857
CAS No.: 1216852-93-5
M. Wt: 260.271
InChI Key: AASZBFHIHXZWRI-PAVKVDAISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate is a stable isotope-labeled compound used primarily in research settings. It is a derivative of 3-Amino-1-methyl-5H-pyrido[4,3-b]indole, a compound known for its mutagenic and carcinogenic properties . The labeled isotopes, Carbon-13 and Nitrogen-15, make it particularly useful in various analytical and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate typically involves the incorporation of Carbon-13 and Nitrogen-15 isotopes into the parent compoundThe final step involves the acetylation of the compound to form the acetate salt .

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized facilities equipped to handle stable isotopes. The process involves multiple steps, including isotope labeling, purification, and quality control to ensure the final product meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound .

Scientific Research Applications

3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate is used in a wide range of scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for isotope ratio mass spectrometry.

    Biology: The compound is used in studies involving DNA adduct formation and mutagenesis.

    Medicine: Research involving the compound focuses on its carcinogenic properties and potential therapeutic interventions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate involves its interaction with DNA, leading to the formation of DNA adducts. These adducts can cause mutations and initiate carcinogenic processes. The compound primarily targets guanine bases in DNA, forming covalent bonds and disrupting normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate is unique due to its stable isotope labeling, which makes it particularly valuable in research applications requiring precise analytical measurements .

Properties

IUPAC Name

acetic acid;1-methyl-5H-(5,6-13C2)pyridino[4,3-b]indol-3-(15N)amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3.C2H4O2/c1-7-12-8-4-2-3-5-9(8)15-10(12)6-11(13)14-7;1-2(3)4/h2-6,15H,1H3,(H2,13,14);1H3,(H,3,4)/i6+1,11+1,13+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASZBFHIHXZWRI-PAVKVDAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=CC=CC=C3NC2=CC(=N1)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C3=CC=CC=C3NC2=[13CH][13C](=N1)[15NH2].CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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